5-(Bromomethyl)-2-(4-chlorophenyl)oxazole
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Overview
Description
“5-(Bromomethyl)-2-(4-chlorophenyl)oxazole” is a chemical compound with the molecular formula C10H7BrClNO . It belongs to the class of oxazoles, which are heterocyclic compounds containing an oxazole ring. This ring is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic oxazole ring with two carbon atoms, one oxygen atom, and two nitrogen atoms . The compound also contains a bromomethyl group and a 4-chlorophenyl group attached to the oxazole ring .
Chemical Reactions Analysis
Oxazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions catalyzed by Pd (PPh 3) 4 . They can also undergo [2 + 2 + 1] annulation reactions with terminal alkynes, nitriles, and oxygen atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 272.52 g/mol . The compound is solid in form . Its exact mass and monoisotopic mass are 270.93995 g/mol .
Mechanism of Action
The mechanism of action of oxazole derivatives can vary depending on their specific structure and the biological target they interact with. Some oxazole derivatives have shown various biological activities including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects .
Future Directions
Oxazole derivatives, including “5-(Bromomethyl)-2-(4-chlorophenyl)oxazole”, have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted the attention of chemical and pharmacological communities in their search for new lead compounds . Therefore, the future directions in the research of oxazole derivatives may involve the development of new synthetic routes, the exploration of their biological activities, and their potential application in drug discovery .
Properties
IUPAC Name |
5-(bromomethyl)-2-(4-chlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIWRDDPAXMLMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)CBr)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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